![molecular formula C14H29BO3Si B13967037 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1E)-3-methyl-3-[(trimethylsilyl)oxy]-1-buten-1-yl]- CAS No. 1138162-60-3](/img/structure/B13967037.png)
1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1E)-3-methyl-3-[(trimethylsilyl)oxy]-1-buten-1-yl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,5,5-Tetramethyl-2-[(1E)-3-methyl-3-[(trimethylsilyl)oxy]-1-buten-1-yl]-1,3,2-dioxaborolane is a boron-containing compound with the molecular formula C14H29BO3Si. It is a derivative of 1,3,2-dioxaborolane and is characterized by its unique structure, which includes a boron atom bonded to two oxygen atoms and a carbon atom. This compound is commonly used in organic synthesis, particularly in the formation of carbon-boron bonds, which are valuable intermediates in the synthesis of various organic molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-[(1E)-3-methyl-3-[(trimethylsilyl)oxy]-1-buten-1-yl]-1,3,2-dioxaborolane typically involves the reaction of pinacolborane with an appropriate alkene or alkyne. One common method is the hydroboration of alkenes or alkynes in the presence of a transition metal catalyst. For example, the hydroboration of 1,3-enynes with pinacolborane can be catalyzed by copper to form chiral allenyl boronates .
Industrial Production Methods
Industrial production of this compound often involves similar hydroboration reactions but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of palladium or copper catalysts is common in industrial settings to facilitate the hydroboration process .
Analyse Des Réactions Chimiques
Types of Reactions
4,4,5,5-Tetramethyl-2-[(1E)-3-methyl-3-[(trimethylsilyl)oxy]-1-buten-1-yl]-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Hydroboration: Addition of boron-hydrogen bonds to alkenes or alkynes.
Borylation: Formation of carbon-boron bonds, often catalyzed by transition metals.
Coupling Reactions: Formation of carbon-carbon bonds through the coupling of boron-containing intermediates with other organic molecules
Common Reagents and Conditions
Hydroboration: Pinacolborane, transition metal catalysts (e.g., copper, palladium), and alkenes or alkynes.
Borylation: Bis(pinacolato)diboron, palladium catalysts, and alkylbenzenes.
Coupling Reactions: Aryl iodides, copper catalysts, and pinacolborane
Major Products
The major products formed from these reactions include various boron-containing organic molecules, such as chiral allenyl boronates, pinacol benzyl boronates, and aryl boronates .
Applications De Recherche Scientifique
4,4,5,5-Tetramethyl-2-[(1E)-3-methyl-3-[(trimethylsilyl)oxy]-1-buten-1-yl]-1,3,2-dioxaborolane has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-boron bonds, which are valuable intermediates in the synthesis of complex organic molecules.
Biology: Employed in the synthesis of boron-containing compounds that have potential biological activity.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers that incorporate boron atoms for enhanced properties
Mécanisme D'action
The mechanism of action of 4,4,5,5-Tetramethyl-2-[(1E)-3-methyl-3-[(trimethylsilyl)oxy]-1-buten-1-yl]-1,3,2-dioxaborolane involves the formation of carbon-boron bonds through hydroboration and borylation reactions. The boron atom in the compound acts as an electrophile, facilitating the addition of boron-hydrogen bonds to alkenes or alkynes. Transition metal catalysts, such as copper or palladium, are often used to enhance the reactivity and selectivity of these reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pinacolborane (HBpin): A boron-containing compound used in hydroboration reactions.
Bis(pinacolato)diboron: A reagent used in borylation reactions to form carbon-boron bonds.
Catecholborane: Another boron-containing compound used in organic synthesis
Uniqueness
4,4,5,5-Tetramethyl-2-[(1E)-3-methyl-3-[(trimethylsilyl)oxy]-1-buten-1-yl]-1,3,2-dioxaborolane is unique due to its specific structure, which includes a trimethylsilyl group and a 1,3,2-dioxaborolane ring. This structure imparts unique reactivity and selectivity in hydroboration and borylation reactions, making it a valuable reagent in organic synthesis .
Propriétés
Numéro CAS |
1138162-60-3 |
|---|---|
Formule moléculaire |
C14H29BO3Si |
Poids moléculaire |
284.28 g/mol |
Nom IUPAC |
trimethyl-[(E)-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-yl]oxysilane |
InChI |
InChI=1S/C14H29BO3Si/c1-12(2,18-19(7,8)9)10-11-15-16-13(3,4)14(5,6)17-15/h10-11H,1-9H3/b11-10+ |
Clé InChI |
JGSZRMNHCOUXJP-ZHACJKMWSA-N |
SMILES isomérique |
B1(OC(C(O1)(C)C)(C)C)/C=C/C(C)(C)O[Si](C)(C)C |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C=CC(C)(C)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzyl 8-(hydroxymethyl)-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13966974.png)
![(S)-1-[3-(Cyclopropyl-methyl-amino)-propyl]-1-(4-fluoro-phenyl)-1,3-dihydro-isobenzofuran-5-carbonitrile](/img/structure/B13966975.png)
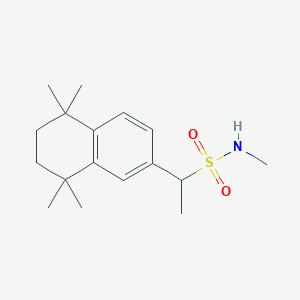

![5,6-dichloro-1-[4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl]-2,3-dihydro-1H-benzimidazol-2-one](/img/structure/B13966992.png)
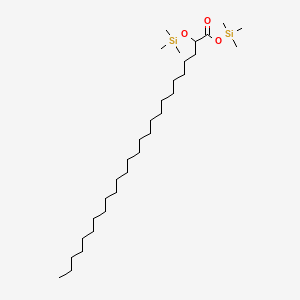
![4,7-Methano-7H-isoxazolo[4,5-E][1,3]diazepine](/img/structure/B13966995.png)
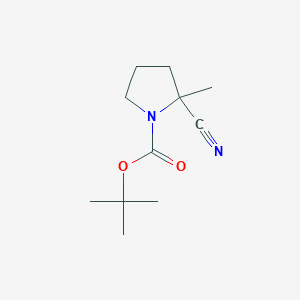

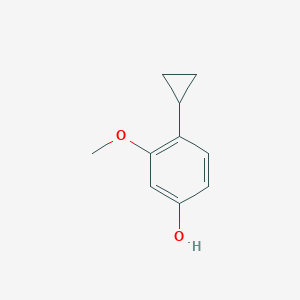
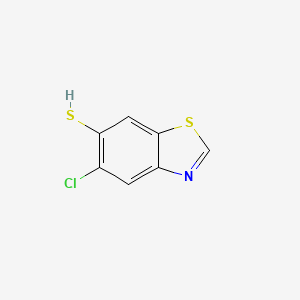
![P-[[3-methyl-4-[[4-[2-(sulphooxy)ethoxy]phenyl]azo]phenyl]azo]phenol](/img/structure/B13967042.png)
![tert-butyl 5-[1,1-dimethyl-2-(methylamino)ethyl]-1H-pyrazole-1-carboxylate](/img/structure/B13967050.png)
